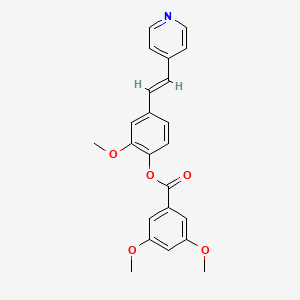

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate

Description

Properties

IUPAC Name |

[2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-26-19-13-18(14-20(15-19)27-2)23(25)29-21-7-6-17(12-22(21)28-3)5-4-16-8-10-24-11-9-16/h4-15H,1-3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKLZERMVQJFFB-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=CC3=CC=NC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=C/C3=CC=NC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the vinyl pyridine intermediate: This step involves the reaction of 4-pyridinecarboxaldehyde with a suitable vinylating agent under basic conditions to form the vinyl pyridine intermediate.

Esterification: The vinyl pyridine intermediate is then reacted with 3,5-dimethoxybenzoic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the ester linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.

Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl derivatives.

Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of benzoate esters functionalized with heterocyclic and aromatic substituents. Below is a detailed comparison with structurally analogous molecules from the literature, focusing on key structural variations and inferred physicochemical or biological properties.

Key Structural and Functional Differences

Heterocyclic Moieties :

- The pyridin-4-yl group in the target compound contrasts with pyridazine (e.g., I-6230, I-6232) or isoxazole (e.g., I-6273, I-6373) rings in analogs. Pyridine’s single nitrogen atom provides distinct electronic and hydrogen-bonding properties compared to pyridazine’s two adjacent nitrogen atoms or isoxazole’s oxygen-nitrogen system, which may alter solubility or receptor-binding interactions .

Substituent Positioning and Steric Effects :

- The 3,5-dimethoxybenzoyl group in the target compound introduces steric bulk and electron-donating effects, differing from simpler ethyl benzoate derivatives (e.g., I-6230, I-6473). Methoxy groups may enhance metabolic stability compared to ethyl esters, which are more prone to hydrolysis .

Linker Variations: The (E)-vinyl bridge in the target compound contrasts with phenethylamino (I-6230, I-6232), phenethylthio (I-6373), or phenethoxy (I-6473) linkers. The rigid, planar vinyl group may promote π-π stacking interactions, whereas flexible linkers (e.g., thio- or ethoxy-based) could influence conformational dynamics in biological systems .

Hypothetical Property Analysis

| Compound Name | Heterocycle | Ester Group | Substituents | Potential Properties |

|---|---|---|---|---|

| Target Compound | Pyridin-4-yl | Phenyl 3,5-OMe | 2-OMe, (E)-vinyl | High rigidity, enhanced π-stacking |

| I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) | Pyridazin-3-yl | Ethyl | Phenethylamino | Moderate solubility, potential H-bonding |

| I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) | 3-Methylisoxazol-5-yl | Ethyl | Phenethoxy | Increased lipophilicity, metabolic instability |

Research Findings and Challenges

- Synthetic Accessibility : The target compound’s synthesis likely involves Heck coupling for the (E)-vinyl bridge formation, a method widely used in similar systems .

- Limitations : The provided evidence lacks explicit experimental data (e.g., solubility, bioactivity) for the target compound. Comparative analyses rely on structural extrapolation rather than empirical results.

Biological Activity

(E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate is a synthetic compound belonging to the stilbene class, characterized by its unique molecular structure that includes methoxy and pyridinyl functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- IUPAC Name : [2-methoxy-4-[(E)-2-pyridin-4-ylethenyl]phenyl] 3,5-dimethoxybenzoate

- Molecular Formula : C22H23N2O4

- Molecular Weight : 377.43 g/mol

Antioxidant Activity

Research indicates that compounds with stilbene structures often exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, allowing it to scavenge free radicals effectively. Studies have shown that this compound can reduce oxidative stress markers in cellular models, suggesting a protective effect against oxidative damage .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, possibly through modulation of signaling pathways such as p53 and MAPK .

Anti-inflammatory Effects

In addition to its antioxidant and anticancer activities, this compound has shown promising anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines in activated macrophages, which suggests its potential use in treating inflammatory diseases .

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Receptor Binding : It may bind to specific receptors involved in inflammation and cancer progression.

- Enzyme Inhibition : The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Signal Transduction Modulation : It modulates key signaling pathways that regulate cell survival and apoptosis.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations compared to control groups, with IC50 values comparable to established antioxidants like ascorbic acid .

Study 2: Anticancer Efficacy

In a recent study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound .

Data Table: Summary of Biological Activities

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 12 µM |

| Anticancer | MCF-7 Cell Line | IC50 = 15 µM; Induces apoptosis |

| Anti-inflammatory | Cytokine Assay | Inhibits IL-6 and TNF-alpha production |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-2-methoxy-4-(2-(pyridin-4-yl)vinyl)phenyl 3,5-dimethoxybenzoate, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a Wittig or Horner-Wadsworth-Emmons reaction between a pyridinyl-phosphonium salt and a substituted benzaldehyde precursor. For example, demonstrates the use of the Tebbe reagent to generate vinyl ethers from allyl-substituted benzoates, achieving yields >80% under THF reflux conditions. Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to phosphonium salt) and reaction time (3–5 hours) .

- Characterization : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmation by -NMR (e.g., vinyl proton resonance at δ 6.8–7.2 ppm) and mass spectrometry are critical .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?

- Key Techniques :

- X-ray Crystallography : Resolves the (E)-configuration of the vinyl group (e.g., dihedral angles >160° between aromatic rings) and hydrogen-bonding networks, as shown in for analogous hydrazones .

- NOESY NMR : Detects spatial proximity of methoxy protons (δ 3.8–4.0 ppm) and pyridinyl protons (δ 8.5–8.7 ppm) to confirm stereochemistry .

- HPLC-PDA : Quantifies purity (>98%) using a C18 column and methanol/water mobile phase .

Q. What are the common impurities or by-products encountered during synthesis, and how are they mitigated?

- Impurities :

- (Z)-isomer of the vinyl group: Minimized by strict temperature control (<0°C during coupling reactions) .

- Partial demethylation of methoxy groups: Avoided by using anhydrous conditions and inert gas (N) .

- Mitigation : Recrystallization from methanol or ethanol removes polar by-products, while preparative TLC isolates non-polar impurities .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological activity, and what parameters should be prioritized in docking studies?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) using software like Discovery Studio (). Prioritize binding free energy (ΔG < −8 kcal/mol) and hydrogen-bonding residues (e.g., pyridinyl N with Lys123) .

- QSAR Models : Correlate methoxy group positions (C3, C5) with logP values (experimental: ~2.3) to predict blood-brain barrier permeability .

Q. How can discrepancies in spectral data (e.g., -NMR shifts) between batches be systematically investigated?

- Approach :

- Batch Comparison : Use heteronuclear correlation (HSQC) NMR to verify methoxy group connectivity (δ 3.8–4.0 ppm, δ 55–60 ppm).

- Isotopic Labeling : Introduce -methoxy groups to track unexpected demethylation or oxidation .

- Root Cause : Solvent polarity (e.g., DMSO vs. CDCl) may cause shifts up to 0.2 ppm; confirm solvent effects via control experiments .

Q. What strategies are recommended for designing in vitro assays to evaluate the compound’s anti-inflammatory or anticancer activity?

- Assay Design :

- Target Selection : Screen against COX-2 (IC < 10 μM) or histone deacetylases (HDACs) based on structural analogs in .

- Cell Lines : Use HT-29 (colon cancer) or RAW 264.7 (macrophages) with dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) and measure apoptosis via Annexin V/PI staining .

Q. How do steric and electronic effects of the 3,5-dimethoxybenzoate moiety influence the compound’s stability under physiological conditions?

- Stability Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.